molecular formula C16H13Cl2NO4 B2803239 N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 247592-89-8

N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2803239
CAS No.: 247592-89-8
M. Wt: 354.18
InChI Key: CDHGKOPMWKVCOR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a formyl group, and a methoxyphenoxy group attached to an acetamide backbone

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline, 4-formyl-2-methoxyphenol, and chloroacetyl chloride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: N-(3,4-dichlorophenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: N-(3,4-dichlorophenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: N-(3,4-dichlorophenyl)-2-(4-substituted-2-methoxyphenoxy)acetamide, where the substituent depends on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(3,4-dichlorophenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide: Similar structure but with an additional methoxy group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of the formyl group, which can undergo specific chemical reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGKOPMWKVCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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